9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Description
Properties
IUPAC Name |
9-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-12-4-2-10(3-5-12)6-8(13)11-9(14)7-10/h2-7H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBLWCHBUNETHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Formation: 9-Methyl-3,9-diaza-2,4-dioxo-1,5-dicyano Spiro[5.5]undecane
A mixture of N-methyl piperidine-4-ketone (1.0 equiv) and ethyl cyanoacetate (2.0 equiv) is stirred in a 12% cholamine (ethanolamine) solution at 0°C for 8 days. The resulting precipitate is filtered, washed with ethanol and ether, and suspended in water. Acidification to pH 6 with hydrochloric acid yields the dicyano intermediate as a pale yellow solid (65% yield).
Reaction Scheme:
Hydrolysis and Decarboxylation to the Dione
The dicyano intermediate undergoes selective acidic hydrolysis in 50% phosphoric acid at 110°C for 30 hours, followed by decarboxylation. Neutralization to pH 8 precipitates 9-Methyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane as a white solid (64% yield).
Key Conditions:
-
Acid: H₃PO₄ (50% aqueous)
-
Temperature: 110°C
-
Duration: 30 hours
Reduction of the Dione to the Diamine
The dione is reduced to the corresponding diamine using lithium aluminium hydride (LiAlH₄), a critical step for accessing the spirocyclic amine backbone.
LiAlH₄-Mediated Reduction
A suspension of 9-Methyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane in anhydrous tetrahydrofuran (THF) is treated with LiAlH₄ (1.5 equiv) under nitrogen. Refluxing for 16 hours followed by cautious quenching with 2M NaOH yields 9-Methyl-3,9-diazaspiro[5.5]undecane after column chromatography (73% yield).
Reaction Scheme:
Safety Note:
Exothermic LiAlH₄ reactions require strict temperature control to avoid decomposition hazards.
Alternative Pathway: Post-Synthesis Methylation
For substrates lacking the N-methyl group, late-stage methylation via reductive amination or alkylation offers flexibility.
Reductive Amination with Formaldehyde
3,9-Diazaspiro[5.5]undecane-2,4-dione (CAS 24910-11-0) is treated with formaldehyde (1.1 equiv) and sodium cyanoborohydride in methanol at room temperature. The methyl group is selectively introduced at the 9-position, affording the target compound in 68% yield after recrystallization.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN |
| Temperature | 25°C |
| Yield | 68% |
Comparative Analysis of Methods
Efficiency and Scalability
Selectivity Challenges
Methylation at the 9-position is favored due to steric hindrance at the 3-nitrogen, as confirmed by NMR analysis of intermediates. Competing N-alkylation is suppressed using bulky bases (e.g., DIPEA).
Industrial-Scale Considerations
Purification Strategies
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Crystallization: The dione intermediate is purified via methanol recrystallization (mp 198–200°C).
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Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:3) resolves the diamine from byproducts.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application. For example, some derivatives may act as enzyme inhibitors, while others may modulate receptor activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 9-methyl group in the target compound enhances metabolic stability compared to bulkier aryl groups (e.g., phenyl or benzyl), which may improve pharmacokinetic profiles in drug design .
- Biological Activity : Phenyl-substituted analogs (e.g., 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione) exhibit anticonvulsant properties, while the methyl derivative is prioritized for kinase inhibition .
- Synthesis Efficiency : Aryl-substituted derivatives generally show moderate to high yields (50–85%), though alkylation steps (e.g., benzyl or methyl groups) require optimization for purity .
Physicochemical and Crystallographic Comparisons
- Crystal Systems: Phosphorus-containing spiro compounds (e.g., 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione) crystallize in orthorhombic systems (P2₁2₁2₁), whereas O,N-containing analogs (e.g., 3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) adopt triclinic or monoclinic systems .
- Solubility : The hydrochloride salt of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione is soluble in DMSO (10 mM stock solutions), whereas methyl derivatives may require tailored solvents due to increased hydrophobicity .
Biological Activity
Overview
9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione is a spirocyclic compound known for its unique structure and significant biological activities. It belongs to the class of diazaspiro compounds, which are characterized by a spiro linkage between nitrogen atoms and a dione functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a GABA receptor antagonist and in the treatment of various disorders.
- IUPAC Name : this compound
- CAS Number : 1342231-45-1
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 174.22 g/mol
The primary mechanism of action for this compound involves its role as a competitive antagonist of the γ-aminobutyric acid type A receptors (GABAAR). By binding to these receptors, the compound inhibits the action of GABA, a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to various cellular effects, including alterations in signaling pathways and gene expression related to neuronal activity and metabolism.
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that derivatives of diazaspiro compounds can effectively reduce seizure activity in animal models. The anticonvulsant activity is attributed to their ability to modulate GABAergic transmission and influence neuronal excitability .
Other Therapeutic Applications
- Obesity Treatment :
- Pain Management :
- Central Nervous System Disorders :
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. The following table summarizes key findings from recent research:
Case Studies
-
Anticonvulsant Efficacy :
A study evaluated the anticonvulsant effects of several diazaspiro derivatives including this compound. Results indicated a significant reduction in seizure duration and frequency compared to controls, suggesting its potential as a therapeutic agent for epilepsy. -
Weight Management :
Another investigation explored the effects of similar compounds on weight loss in obese animal models. The study reported a marked decrease in body weight and fat mass alongside improved metabolic parameters, supporting the compound's role in obesity management.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and alkylation steps. Key steps include:
- Use of catalysts (e.g., Lewis acids) to promote spiro-ring formation.
- Temperature control (e.g., reflux in anhydrous solvents) to minimize side reactions.
- Purification via column chromatography or recrystallization to isolate the product .
- Optimization : Reaction monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents can improve yields. For spiro compounds, maintaining anhydrous conditions is critical to prevent hydrolysis .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl group placement and spirocyclic connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELX software for refining crystal structures if single crystals are obtainable .
- Purity Assessment : HPLC with UV detection or differential scanning calorimetry (DSC) to determine enantiomeric purity and thermal stability .
Q. What are common challenges in achieving regioselectivity during synthesis, and how can they be addressed?
- Challenges : Competing reactions at the 3- and 9-positions of the diazaspiro ring may lead to byproducts.
- Solutions :
- Employ protecting groups (e.g., Boc for amines) to direct reactivity.
- Use sterically hindered bases to control alkylation sites .
Advanced Research Questions
Q. How do structural modifications at the 3- and 9-positions influence pharmacological activity?
- Methodological Approach :
- Synthesize analogs with substituents like aryl, alkyl, or heterocyclic groups.
- Evaluate bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase) or receptor-binding studies (e.g., α₁-adrenoceptors) .
Q. What computational methods are suitable for analyzing the conformational dynamics of the spirocyclic system?
- Tools :
- Density Functional Theory (DFT) to model ring puckering and torsional strain.
- Molecular dynamics simulations to study solvent interactions .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Strategies :
- Standardize assay conditions (e.g., cell lines, incubation times).
- Cross-validate results using orthogonal methods (e.g., in vitro vs. ex vivo models).
- Perform meta-analyses to identify confounding variables (e.g., metabolic instability in certain media) .
Q. What in vitro models are appropriate for studying the compound's mechanism of action?
- Models :
- Receptor Studies : Radioligand binding assays using tissues rich in α₁-adrenoceptors (e.g., rat aorta).
- Enzyme Assays : Fluorescence-based screens for kinase or protease inhibition .
Q. How can metabolic stability be assessed for this compound?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
